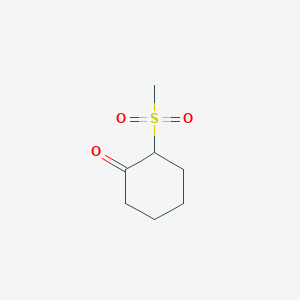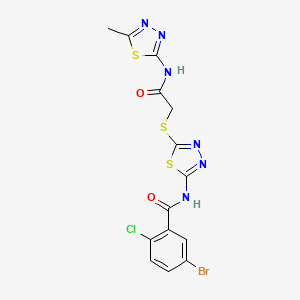![molecular formula C20H19NO4S2 B2364467 (5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 434302-83-7](/img/structure/B2364467.png)
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Application : Thiazolidinedione derivatives, closely related to the queried compound, have been utilized as inhibitors for mild steel corrosion in hydrochloric acid solution. The inhibitors showed increased efficiency with concentration, adhered to the Langmuir adsorption isotherm, and displayed mixed-type inhibition properties (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Agents
- Application : Certain thiazolidin-4-one derivatives, closely related to the compound , have shown promising antimicrobial activities. They have been synthesized and tested for effectiveness against various microorganisms, indicating potential as antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Antitumor Activity
- Application : Derivatives of thiazolidin-4-one, structurally similar to the compound, have been developed and screened for antitumor activity. These compounds have shown moderate effectiveness against malignant tumor cells, particularly against renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).
Chemical Synthesis and Structural Analysis
- Application : The synthesis of thiazolidin-4-ones and their structural analysis have been a focus in research. These compounds are synthesized from various intermediates and their structures are confirmed using techniques like X-ray crystallography, showing diverse molecular interactions and properties (Ousidi et al., 2018).
Antihyperglycemic Agents
- Application : Some thiazolidin-4-one derivatives have been evaluated as oral antihyperglycemic agents, demonstrating significant efficacy in lowering glucose and insulin levels in animal models (Wrobel et al., 1998).
Anticancer and Antioxidant Activities
- Application : Novel 1,3-thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antioxidant activities, revealing significant effectiveness in these areas (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).
Antiproliferative Activity
- Application : Some 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines, showing promising results (Chandrappa et al., 2008).
Propiedades
IUPAC Name |
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-12-6-5-7-14(8-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCKWPJDJOXGHT-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)
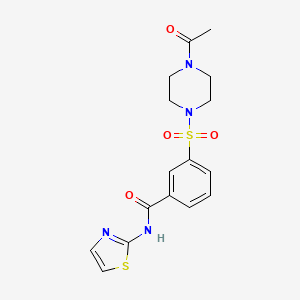
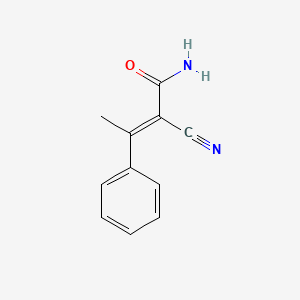
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)

![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)
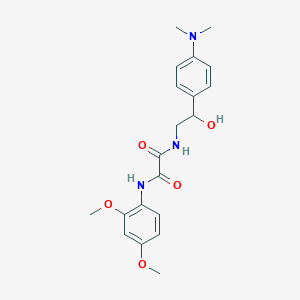

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)
